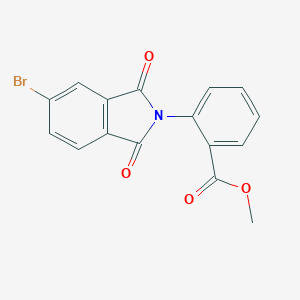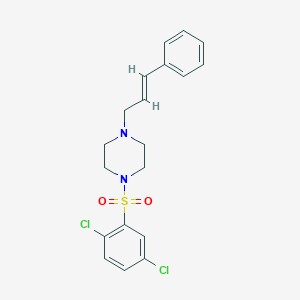![molecular formula C29H27NO6S3 B447087 DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447087.png)
DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(1-[3-(4-methoxyphenyl)acryloyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, methoxyphenyl group, and dithiole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxyphenyl group, and incorporation of the dithiole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced techniques such as reflux conditions and molecular docking to optimize the reaction parameters and improve the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(1-[3-(4-methoxyphenyl)acryloyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with modified functional groups and properties .
Aplicaciones Científicas De Investigación
Dimethyl 2-(1-[3-(4-methoxyphenyl)acryloyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and compounds with similar functional groups, such as:
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C29H27NO6S3 |
|---|---|
Peso molecular |
581.7g/mol |
Nombre IUPAC |
dimethyl 2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H27NO6S3/c1-16-7-13-19-20(15-16)30(21(31)14-10-17-8-11-18(34-4)12-9-17)29(2,3)25(37)22(19)28-38-23(26(32)35-5)24(39-28)27(33)36-6/h7-15H,1-6H3/b14-10+ |
Clave InChI |
UOFOLQGVFAJDJV-GXDHUFHOSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)/C=C/C4=CC=C(C=C4)OC)(C)C |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C=CC4=CC=C(C=C4)OC)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C=CC4=CC=C(C=C4)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}-2-bromobenzamide](/img/structure/B447004.png)
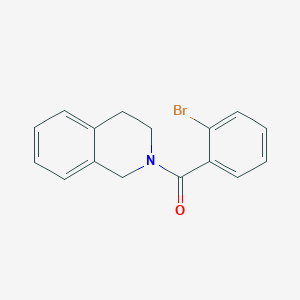
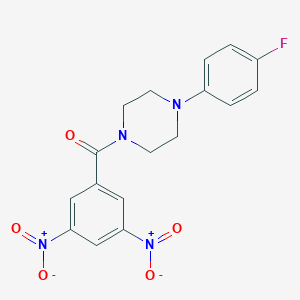
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B447009.png)
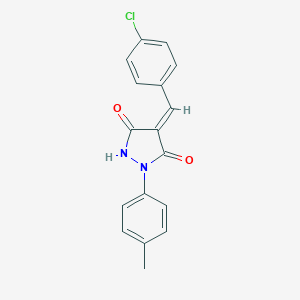
![2-(benzyloxy)-N'-[2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B447013.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B447015.png)
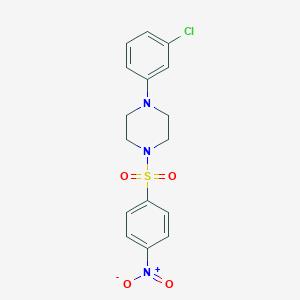
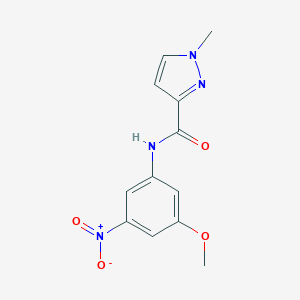
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B447020.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(heptylamino)methylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447021.png)

